molecular formula C15H8Cl2N2 B13873549 4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile CAS No. 835595-17-0

4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile

Cat. No.: B13873549
CAS No.: 835595-17-0
M. Wt: 287.1 g/mol
InChI Key: NMZQBQKZGJUXQC-UHFFFAOYSA-N
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Description

4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile is a chemical compound with the molecular formula C15H8Cl2N2. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Chemical Reactions Analysis

4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or toluene, and specific temperature and pressure conditions to optimize the reaction . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

4-(5,6-dichloro-1H-indol-2-yl)Benzonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

835595-17-0

Molecular Formula

C15H8Cl2N2

Molecular Weight

287.1 g/mol

IUPAC Name

4-(5,6-dichloro-1H-indol-2-yl)benzonitrile

InChI

InChI=1S/C15H8Cl2N2/c16-12-5-11-6-14(19-15(11)7-13(12)17)10-3-1-9(8-18)2-4-10/h1-7,19H

InChI Key

NMZQBQKZGJUXQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C2=CC3=CC(=C(C=C3N2)Cl)Cl

Origin of Product

United States

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